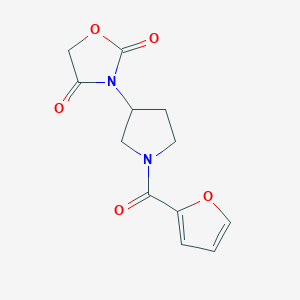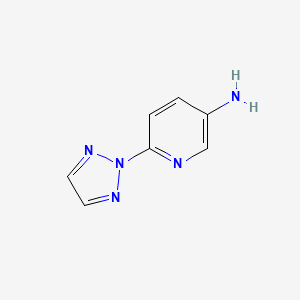
6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
作用机制
Target of Action
Similar compounds with the triazole motif have been studied for various purposes, such as generating d and f metal coordination complexes and supramolecular self-assemblies .
Mode of Action
The mode of action of 6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine involves the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, along with the simultaneous proton transfer from nitrogen N1 to the oxygen of the C=O bond .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine typically involves a multi-step process. This reaction is catalyzed by copper(I) and proceeds under mild conditions, making it a popular choice for synthesizing triazole-containing compounds .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity .
化学反应分析
Types of Reactions
6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the triazole ring or the pyridine moiety.
Substitution: Nucleophilic substitution reactions are common, where functional groups on the pyridine ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides are frequently employed in substitution reactions.
Major Products Formed
The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation can lead to the formation of N-oxides, while reduction can yield amines or other reduced derivatives .
科学研究应用
6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine has a wide range of applications in scientific research, including:
相似化合物的比较
Similar Compounds
2,6-Bis(1,2,3-triazol-4-yl)pyridine: This compound shares a similar triazole-pyridine structure and is used in coordination chemistry.
5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine: This derivative has a chlorine substituent, which can alter its chemical reactivity and applications.
Uniqueness
6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to form stable coordination complexes with metal ions sets it apart from other similar compounds .
属性
IUPAC Name |
6-(triazol-2-yl)pyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5/c8-6-1-2-7(9-5-6)12-10-3-4-11-12/h1-5H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POAADVIZZNCRBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N)N2N=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
949977-25-7 |
Source


|
| Record name | 6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(3-chloro-4-methylphenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2796251.png)
![2-ethoxy-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2796254.png)
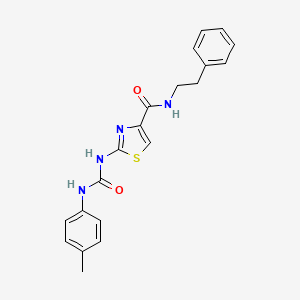
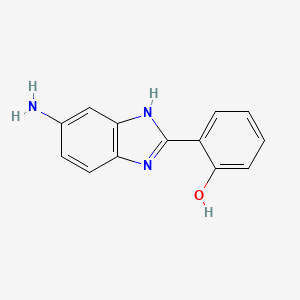

![2-(4-chlorophenyl)-5-(4-methoxyphenyl)-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B2796258.png)
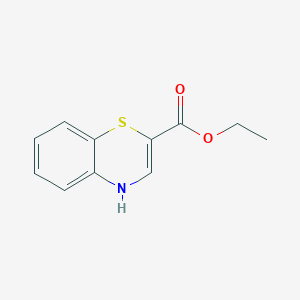

![8-[2-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2796263.png)
![N-{2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-1-(4-METHYLBENZENESULFONYL)-2-OXOETHYL}BENZAMIDE](/img/structure/B2796264.png)
![1,8-Dioxaspiro[4.5]decan-2-ylmethanesulfonamide](/img/structure/B2796266.png)
![N-[(2Z)-3-(2-methoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide](/img/structure/B2796270.png)

